3-Methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde
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Overview
Description
3-Methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde is an organic compound with the molecular formula C15H10F3NO5 and a molecular weight of 341.24 g/mol . This compound is characterized by the presence of methoxy, nitro, and trifluoromethyl functional groups attached to a benzaldehyde core. It is primarily used in research settings and is not intended for diagnostic or therapeutic use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methoxybenzaldehyde and 2-nitro-4-(trifluoromethyl)phenol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger quantities of starting materials, and employing industrial-scale reactors and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Substitution: Various nucleophiles depending on the desired substitution
Major Products Formed
Reduction: 3-Methoxy-4-[2-amino-4-(trifluoromethyl)phenoxy]benzaldehyde
Oxidation: 3-Methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzoic acid
Substitution: Products vary based on the nucleophile used
Scientific Research Applications
3-Methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde is not extensively studied. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on the functional groups present. The nitro group, for example, can participate in redox reactions, while the methoxy group can influence the compound’s electronic properties .
Comparison with Similar Compounds
Similar Compounds
2-Nitro-4-(trifluoromethyl)benzoic acid: Similar in structure but with a carboxylic acid group instead of an aldehyde.
3-Nitro-4-(trifluoromethyl)benzaldehyde: Similar but lacks the methoxy group.
Properties
IUPAC Name |
3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3NO5/c1-23-14-6-9(8-20)2-4-13(14)24-12-5-3-10(15(16,17)18)7-11(12)19(21)22/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSAFDLLORPBBMX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20357886 |
Source
|
Record name | 3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20357886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5509-72-8 |
Source
|
Record name | 3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20357886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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